3-(2-Furyl)propyl acrylate
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Overview
Description
3-(2-Furyl)propyl acrylate: is an organic compound with the molecular formula C10H12O3 . It is an ester formed from the reaction of acrylic acid and 3-(2-furyl)propanol. This compound is known for its applications in various fields, including polymer chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-furyl)propyl acrylate typically involves the esterification of acrylic acid with 3-(2-furyl)propanol. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can lead to higher yields and purities. The use of heterogeneous catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Furyl)propyl acrylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The acrylate group can be reduced to form the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Furan derivatives such as 2-furancarboxylic acid.
Reduction: 3-(2-Furyl)propanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
3-(2-Furyl)propyl acrylate has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of specialty polymers with unique properties.
Materials Science: The compound is utilized in the development of advanced materials, including coatings and adhesives.
Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.
Analytical Chemistry: The compound is used in chromatographic methods for the separation and analysis of complex mixtures.
Mechanism of Action
The mechanism of action of 3-(2-furyl)propyl acrylate largely depends on its functional groups. The acrylate group can undergo polymerization reactions, forming long polymer chains. The furan ring can participate in various chemical reactions, contributing to the compound’s reactivity and versatility. The molecular targets and pathways involved in these reactions are primarily determined by the specific application and reaction conditions .
Comparison with Similar Compounds
3-(2-Furyl)acrylic acid: Similar in structure but contains a carboxylic acid group instead of an ester.
2-Furylacetic acid: Contains a furan ring with an acetic acid group.
Furfuryl alcohol: Contains a furan ring with a hydroxymethyl group.
Uniqueness: 3-(2-Furyl)propyl acrylate is unique due to its combination of the furan ring and acrylate ester, which imparts distinct reactivity and properties. This makes it particularly valuable in the synthesis of polymers and advanced materials .
Properties
CAS No. |
94088-36-5 |
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Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
3-(furan-2-yl)propyl prop-2-enoate |
InChI |
InChI=1S/C10H12O3/c1-2-10(11)13-8-4-6-9-5-3-7-12-9/h2-3,5,7H,1,4,6,8H2 |
InChI Key |
XEIFSOMSFBBKNY-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCCC1=CC=CO1 |
Origin of Product |
United States |
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